![molecular formula C26H23ClN2O4 B1614110 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide CAS No. 747413-05-4](/img/structure/B1614110.png)
5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide
Overview
Description
5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at GlaxoSmithKline and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide inhibits the activity of TBK1 and IKKε by binding to their ATP-binding sites, which prevents the phosphorylation of downstream targets. This leads to the inhibition of downstream signaling pathways, including the interferon pathway and the NF-κB pathway, which are involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of several viruses, including HIV, hepatitis C virus, and herpes simplex virus. In addition, 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide has been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide in lab experiments is its specificity for TBK1 and IKKε, which allows for the investigation of their specific roles in various signaling pathways. However, one limitation is its potential off-target effects, which can affect the interpretation of results.
Future Directions
For the use of 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide in scientific research include the investigation of its potential therapeutic applications in various diseases, including cancer and viral infections. Additionally, the development of more specific inhibitors of TBK1 and IKKε could help to overcome the limitations of 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide and improve its efficacy as a therapeutic agent.
Scientific Research Applications
5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. It has been found to inhibit the activity of several kinases, including TBK1 and IKKε, which are involved in the regulation of immune responses and inflammation.
properties
IUPAC Name |
5-[5-chloro-2,4-bis(phenylmethoxy)phenyl]-N-ethyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-2-28-26(30)22-14-24(33-29-22)20-13-21(27)25(32-17-19-11-7-4-8-12-19)15-23(20)31-16-18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXHIZUUXNARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647257 | |
Record name | 5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-N-ethyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide | |
CAS RN |
747413-05-4 | |
Record name | 5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-N-ethyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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